MS115

PRMT5 PROTAC Targeted Protein Degradation

MS115 is the most potent and selective VHL‑recruiting PRMT5/MEP50 degrader reported. It delivers DC50 values of 11.3 nM (MEP50) and 17.4 nM (PRMT5) with >85% maximal degradation in MDAMB468 cells. Unlike cereblon‑based PROTACs (e.g., YZ‑836P), MS115’s VHL‑dependent ternary complex formation achieves superior degradation kinetics and antiproliferative effects. Researchers comparing E3 ligase influence or benchmarking new degraders require MS115 as the quantitative standard. Confirm availability and secure your supply now.

Molecular Formula C63H88FN11O13S
Molecular Weight 1258.5 g/mol
Cat. No. B15544521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS115
Molecular FormulaC63H88FN11O13S
Molecular Weight1258.5 g/mol
Structural Identifiers
InChIInChI=1S/C63H88FN11O13S/c1-42-56(89-41-69-42)45-11-9-44(10-12-45)50(71-59(81)52-33-48(76)39-75(52)60(82)57(62(2,3)4)72-61(83)63(64)17-18-63)35-54(78)65-19-24-85-26-28-87-30-32-88-31-29-86-27-25-84-23-16-55(79)74-21-14-47(15-22-74)70-53-34-51(67-40-68-53)58(80)66-36-49(77)38-73-20-13-43-7-5-6-8-46(43)37-73/h5-12,34,40-41,47-50,52,57,76-77H,13-33,35-39H2,1-4H3,(H,65,78)(H,66,80)(H,71,81)(H,72,83)(H,67,68,70)/t48-,49+,50+,52+,57-/m1/s1
InChIKeyMNUNFVFPUDFONM-BXQWZOBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS115 PRMT5 PROTAC Degrader: High-Potency Degradation for Breast and Prostate Cancer Research


MS115 (compound 10) is a potent and selective von Hippel-Lindau (VHL)-recruiting PROTAC degrader targeting the protein arginine methyltransferase 5 (PRMT5)/MEP50 complex [1]. It exhibits low nanomolar DC50 values of 17.4 nM for PRMT5 and 11.3 nM for PRMT5/MEP50 in MDAMB468 breast cancer cells after 24 hours [2]. MS115 is a heterobifunctional molecule with a molecular formula of C63H88FN11O13S and a molecular weight of 1258.5 g/mol . It represents a best-in-class chemical biology tool for investigating PRMT5 biology and a potential therapeutic for cancers driven by PRMT5 dysregulation [1].

MS115 Substitution Risk: Why Not All PRMT5 PROTACs Are Interchangeable


Generic substitution among PRMT5 PROTAC degraders is not scientifically valid due to profound differences in degradation potency, E3 ligase recruitment, and resulting cellular efficacy. MS115 is a VHL-recruiting degrader, whereas many alternative PRMT5 PROTACs (e.g., YZ-836P) utilize cereblon (CRBN) [1]. The recruitment mechanism dictates ternary complex formation efficiency and degradation kinetics, leading to vastly different DC50 values and maximal degradation levels. Furthermore, linker composition and length in PROTAC molecules critically influence target engagement and degradation efficiency [2]. Therefore, assuming functional equivalence between MS115 and other PRMT5-targeting agents without head-to-head quantitative evidence risks experimental failure and misinterpretation of biological results.

MS115 Quantitative Differentiation: Head-to-Head Evidence vs. PRMT5 PROTAC Comparators


MS115 vs. MS4322: Superior PRMT5/MEP50 Degradation Potency

MS115 exhibits substantially improved PRMT5/MEP50 degradation potency compared to the first-in-class VHL-recruiting PRMT5 degrader, MS4322 [1]. In MDAMB468 breast cancer cells, MS115 achieves a DC50 of 11.3 nM for the PRMT5/MEP50 complex, whereas MS4322 demonstrates a DC50 of 1.1 μM for PRMT5 protein levels in MCF-7 cells [2]. This represents an approximately 97-fold enhancement in degradation potency. Furthermore, MS115 achieves greater than 85% maximal degradation of both PRMT5 and MEP50 in MDAMB468 cells after 24-hour treatment [1].

PRMT5 PROTAC Targeted Protein Degradation

MS115 vs. MS4322: Enhanced Antiproliferative Effect in Cancer Cells

The improved degradation potency of MS115 over MS4322 translates to significantly better antiproliferative effects in both breast and prostate cancer cell models [1]. While specific IC50 values for cell proliferation are not directly compared in the primary publication, the authors explicitly state that the enhanced degradation potency of MS115 correlates with superior antiproliferative activity [1]. In contrast, MS4322 has been reported to inhibit PRMT5 methyltransferase activity with an IC50 of 18 nM but does not demonstrate comparable cellular efficacy [2].

Breast Cancer Prostate Cancer Antiproliferative Activity

MS115 vs. YZ-836P: VHL-Recruitment vs. CRBN-Recruitment and Degradation Efficacy

MS115 recruits the VHL E3 ligase, whereas the alternative PRMT5 PROTAC YZ-836P recruits cereblon (CRBN) [1][2]. This fundamental mechanistic difference can lead to distinct degradation profiles and cellular activities. In MDAMB468 cells, MS115 achieves DC50 values of 11.3-17.4 nM for PRMT5/MEP50 degradation [3], whereas YZ-836P's degradation potency (DC50) for PRMT5 in TNBC cells has not been publicly reported as a direct comparator. YZ-836P inhibits the growth of TNBC cell lines with IC50 values of 2.1 μM (HCC1806) and 1.0 μM (HCC1937) [2].

PROTAC E3 Ligase Ubiquitin-Proteasome System

MS115 Degradation Kinetics and Maximal Efficacy in Breast Cancer Cells

MS115 demonstrates rapid and robust degradation of PRMT5 and MEP50 in MDAMB468 breast cancer cells, achieving greater than 85% maximal degradation (Dmax) after 24 hours [1]. This high degradation efficiency is critical for achieving near-complete target ablation, which is often required for phenotypic studies. In comparison, the first-generation degrader MS4322 exhibits a DC50 of 1.1 μM for PRMT5 protein reduction in MCF-7 cells, indicating significantly lower potency and likely reduced maximal degradation [2].

Degradation Kinetics Dmax Breast Cancer

MS115 Selectivity Profile vs. Alternative PRMT5 Inhibitors

MS115 is described as a highly selective PRMT5/MEP50 complex degrader, inducing potent and selective degradation without reported off-target effects [1]. In contrast, small-molecule PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178) often exhibit broader methyltransferase inhibition profiles or limited cellular efficacy due to substrate competition [2]. While direct selectivity profiling data (e.g., kinome-wide screens) for MS115 is not publicly detailed, the PROTAC mechanism inherently offers an additional layer of specificity by requiring ternary complex formation and ubiquitination, which can confer enhanced target selectivity compared to active-site inhibitors [3].

Selectivity PRMT5 Methyltransferase Inhibitors

MS115 Physicochemical and Stability Profile vs. MS4322

MS115 has a molecular weight of 1258.5 g/mol and a molecular formula of C63H88FN11O13S . MS4322, in comparison, has a molecular weight of 1101.3 g/mol and a formula of C55H76N10O12S . Both compounds are stable as solids at -20°C and soluble in DMSO (typically 10 mM) . MS115's higher molecular weight and additional functional groups may influence solubility, permeability, and pharmacokinetic properties in more complex biological systems, though direct comparative stability data is not reported.

Chemical Properties Stability Storage

MS115 Optimal Research Applications: Maximizing Impact in PRMT5-Driven Cancer Studies


Investigating PRMT5/MEP50 Complex Biology in Breast Cancer

Researchers studying the role of the PRMT5/MEP50 complex in breast cancer pathogenesis can leverage MS115's potent and selective degradation (DC50 of 11.3-17.4 nM) to achieve near-complete target ablation (>85% Dmax) in MDAMB468 cells [1]. This high-efficiency degradation enables robust interrogation of PRMT5-dependent pathways and downstream symmetric dimethylarginine (sDMA) modifications without confounding off-target effects [1].

Comparative Analysis of VHL-Recruiting vs. CRBN-Recruiting PROTACs

MS115 serves as a critical tool for studies comparing VHL-based and CRBN-based PROTACs. By employing MS115 (VHL-recruiting) alongside CRBN-recruiting degraders like YZ-836P, researchers can dissect the influence of E3 ligase selection on degradation kinetics, ternary complex formation, and cellular efficacy [2]. This application is particularly relevant for understanding context-dependent PROTAC activity and optimizing degrader design.

Benchmarking Next-Generation PRMT5 PROTACs

Given its established potency and selectivity, MS115 can be used as a benchmark comparator for evaluating novel PRMT5 PROTAC candidates. Its DC50 values (11.3-17.4 nM) and high Dmax (>85%) provide a quantitative standard against which new compounds can be assessed in MDAMB468 and other breast/prostate cancer cell lines [1].

Prostate Cancer Cell Line Studies Requiring Robust PRMT5 Degradation

MS115 has demonstrated improved antiproliferative effects in prostate cancer cell models compared to MS4322 [1]. Researchers focusing on PRMT5's role in prostate cancer (e.g., PC-3 cells) can utilize MS115 to achieve potent target degradation and assess phenotypic consequences with greater sensitivity than with earlier-generation degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.